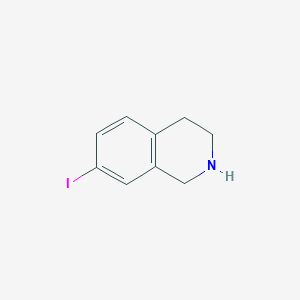

7-Iodo-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

7-Iodo-1,2,3,4-tétrahydro-isoquinoléine est une petite molécule organique appartenant à la classe des tétrahydroisoquinoléines. Elle se caractérise par la présence d’un atome d’iode en position sept du cycle isoquinoléine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7-Iodo-1,2,3,4-tétrahydro-isoquinoléine implique généralement l’iodation de la 1,2,3,4-tétrahydroisoquinoléine. Une méthode courante consiste à utiliser de l’iode et un agent oxydant approprié, tel que le peroxyde d’hydrogène ou l’hypochlorite de sodium, dans des conditions douces pour introduire l’atome d’iode à la position souhaitée .

Méthodes de production industrielle : La production industrielle de la 7-Iodo-1,2,3,4-tétrahydro-isoquinoléine peut impliquer des processus d’iodation à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Le choix des solvants, le contrôle de la température et les techniques de purification sont essentiels pour optimiser le processus de production .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The iodine atom at the 7-position serves as an effective leaving group in nucleophilic substitution reactions. This reactivity is leveraged in synthetic pathways to introduce functional groups or modify the aromatic ring.

Example Reaction :

7-Iodo-THIQ undergoes substitution with ammonia under Sandmeyer conditions to yield 7-amino-THIQ derivatives .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, NH₄OH, DMF, 80°C | 7-Amino-1,2,3,4-tetrahydroisoquinoline | 98% | |

| AgNO₃, K₂CO₃, CH₃CN, reflux | 7-Cyano-THIQ | 75% |

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent enables participation in palladium- or copper-catalyzed cross-coupling reactions, facilitating C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

7-Iodo-THIQ reacts with arylboronic acids to form biaryl derivatives.

| Catalyst System | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 7-(4-Methoxyphenyl)-THIQ | 82% |

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols generates functionalized THIQs.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, L-proline, KOH, DMSO, 100°C | 7-(Methylthio)-THIQ | 68% |

Reductive Deiodination

The iodine atom can be selectively removed under hydrogenation conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 1,2,3,4-Tetrahydroisoquinoline | 95% |

Functionalization via Cyclization Reactions

The tetrahydroisoquinoline core participates in intramolecular cyclizations, often directed by the iodine substituent.

Lactam Formation

7-Iodo-THIQ-3-carboxylic acid derivatives undergo cyclization to form fused bicyclic lactams .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl₅, CH₂Cl₂, 0°C → 25°C | 7-Iodo-3-azabicyclo[4.3.0]nonan-8-one | 86% |

Acid-Catalyzed Rearrangements

Under acidic conditions, 7-iodo-THIQ undergoes ring-opening or isomerization reactions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, P₂O₅, 120°C | 7-Iodo-3,4-dihydroisoquinolinium sulfate | 78% |

Key Research Findings

Applications De Recherche Scientifique

La 7-Iodo-1,2,3,4-tétrahydro-isoquinoléine a plusieurs applications en recherche scientifique :

Chimie médicinale : Elle sert de précurseur pour la synthèse de composés pharmacologiquement actifs.

Synthèse organique : Utilisée comme intermédiaire dans la synthèse de molécules organiques complexes.

Études biologiques : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses

Mécanisme D'action

Le mécanisme d’action de la 7-Iodo-1,2,3,4-tétrahydro-isoquinoléine implique son interaction avec des cibles moléculaires spécifiques. Elle peut agir comme un inhibiteur ou un modulateur d’enzymes ou de récepteurs, influençant diverses voies biochimiques. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées .

Composés similaires :

- 1,2,3,4-tétrahydro-isoquinoléine

- 7-Bromo-1,2,3,4-tétrahydro-isoquinoléine

- 7-Chloro-1,2,3,4-tétrahydro-isoquinoléine

Comparaison : La 7-Iodo-1,2,3,4-tétrahydro-isoquinoléine est unique en raison de la présence de l’atome d’iode, qui confère une réactivité et des propriétés distinctes par rapport à ses analogues bromé et chloré. La taille plus importante et l’électronégativité plus faible de l’atome d’iode influencent le comportement chimique du composé, en faisant un intermédiaire précieux en synthèse organique .

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetrahydro-Isoquinoline

- 7-Bromo-1,2,3,4-Tetrahydro-Isoquinoline

- 7-Chloro-1,2,3,4-Tetrahydro-Isoquinoline

Comparison: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Activité Biologique

Overview

7-Iodo-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been extensively studied for various therapeutic applications. The presence of an iodine atom at the 7th position enhances its reactivity and biological profile, making it a candidate for further research into its mechanisms of action and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in the biosynthesis of epinephrine. Inhibition of PNMT can lead to reduced levels of epinephrine, which is beneficial in conditions characterized by elevated stress responses .

Biological Activities

The compound has exhibited a range of biological activities in various studies:

- Anticancer Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that derivatives containing iodo moieties exhibit potent activity against leukemia and solid tumors . The IC50 values for some synthesized analogs were found to be comparable to established chemotherapeutics like etoposide.

- Neuroprotective Effects : There is evidence suggesting that tetrahydroisoquinolines can cross the blood-brain barrier and may have implications in neurodegenerative diseases such as Parkinson's disease. Compounds related to this class have been shown to accumulate in the brain and exhibit neuroprotective properties .

- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity against various pathogens. The presence of iodine contributes to enhanced antimicrobial efficacy compared to non-iodinated analogs .

Study on Anticancer Activity

In a study evaluating the anticancer potential of iodo-substituted tetrahydroisoquinolines, researchers synthesized several derivatives and tested their cytotoxicity against human leukemia cell lines (U937). The results indicated that compounds with iodo substituents exhibited significant growth inhibition with IC50 values around 16 µg/mL .

Neuroprotective Study

Another investigation focused on the ability of this compound to penetrate the blood-brain barrier. In vivo studies using rat models demonstrated that this compound could effectively reach brain tissues and exert protective effects against neurotoxicity induced by oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound | Iodine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, Neuroprotective |

| 1,2,3,4-Tetrahydroisoquinoline | No | Limited biological activity |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | No | Antimicrobial but less potent than iodo derivatives |

Propriétés

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFXJXBXUOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415343 | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-62-8 | |

| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.